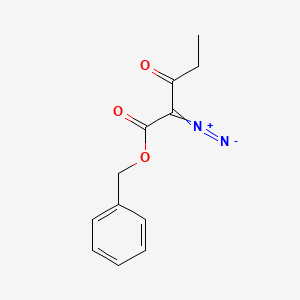
Benzyl 2-diazo-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-diazo-3-oxopentanoate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Benzyl 2-diazo-3-oxopentanoate serves as a versatile synthetic intermediate in the production of complex organic molecules. Its ability to generate carbenes allows it to participate in various reactions, including cyclopropanation and other carbene-related transformations.
Key Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Cyclopropanation | Formation of cyclopropane derivatives through carbene insertion | Up to 85% |
| N-H Insertion | Insertion into N-H bonds leading to functionalized pyrrolidines | Up to 91% |
| Carbene Rearrangement | Rearrangement reactions yielding diverse products | Variable |
Case Study: Cyclopropanation Reactions
In studies, this compound was utilized to synthesize cyclopropane derivatives, demonstrating high yields and selectivity under mild conditions. The generated cyclopropanes exhibited potential for further functionalization, making them valuable intermediates in drug synthesis.
Medicinal Chemistry
The compound and its derivatives have shown promising antibacterial activity against resistant pathogens, positioning them as potential candidates for new therapeutic agents.
Antibacterial Activity
| Compound Tested | Pathogen Targeted | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Derivative A | Escherichia coli | High |
| Derivative B | Pseudomonas aeruginosa | Low |
Case Study: Derivative Screening
In a study examining various derivatives of this compound, one derivative exhibited significant activity against Escherichia coli, suggesting that structural modifications can enhance antibacterial properties.
Material Science
This compound is also explored in material science for the development of new materials with unique properties due to its reactive diazo group.
Applications in Material Development
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Polymers | Cross-linking agents | Improved mechanical strength |
| Coatings | UV-curable coatings | Enhanced durability |
| Nanomaterials | Functionalization | Tailored electronic properties |
Case Study: UV-Curable Coatings
Research has demonstrated that incorporating this compound into UV-curable coatings significantly improved the mechanical properties and resistance to environmental degradation.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
benzyl 2-diazo-3-oxopentanoate |
InChI |
InChI=1S/C12H12N2O3/c1-2-10(15)11(14-13)12(16)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
UZYFEILHAHKSAB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















